4-Methylestrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

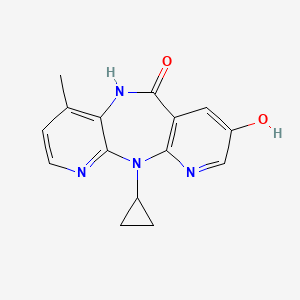

4-Methylestrone is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estrone that is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestrone . It has estrogenic activity similarly to estrone and 4-hydroxyestrone .

Synthesis Analysis

4-Formyl estrone was synthesized in overall good yield in three steps starting from estrone. This was achieved by conducting an electrophilic aromatic substitution reaction using formaldehyde, triethylamine, and MgCl2 on 2-tert-butyl estrone, which was readily prepared in 96% yield from estrone using tert-butyl alcohol and BF3OEt2 . The tert-butyl group acted as a positional protecting group to prevent reaction at the 2-position .

Molecular Structure Analysis

The IUPAC name of 4-Methylestrone is 3-Hydroxy-4-methoxyestra-1,3,5 (10)-trien-17-one . The systematic IUPAC name is (3a S ,3b R ,9b S ,11a S )-7-Hydroxy-6-methoxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1 H -cyclopenta [ a ]phenanthren-1-one .

Physical And Chemical Properties Analysis

The molecular formula of 4-Methylestrone is C19H24O3 and it has a molar mass of 300.398 g·mol −1 . Unfortunately, there is limited information available on the specific physical and chemical properties of 4-Methylestrone.

科学的研究の応用

Neuroprotection

4-Methylestrone, as an endogenous estrogen metabolite, has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This effect is stronger than that of 17β-estradiol, another estrogen . The neuroprotection by 4-Methylestrone involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Metabolic Pathway in Central Nervous System

Estrogen 4-hydroxylation, which produces 4-Methylestrone, is the main metabolic pathway in the central nervous system . This suggests that 4-Methylestrone plays a significant role in the functioning of the central nervous system .

Protection Against Oxidative Damage

4-Methylestrone has been shown to protect neuronal cells against oxidative damage . This is particularly important as oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases .

Potential Use in Cancer Research

4-Methylestrone is listed as a product in the category of Cancer Research Chemicals and Analytical Standards . This suggests that it may have potential applications in cancer research, although specific details are not provided .

作用機序

While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .

将来の方向性

4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |

CAS番号 |

68969-90-4 |

製品名 |

4-Methylestrone |

分子式 |

C₁₉H₂₄O₂ |

分子量 |

284.39 |

同義語 |

3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |

製品の起源 |

United States |

Q & A

Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?

A1: The paper describes a novel and efficient synthesis of 4-methylestrone using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of 4-methylestrone and other C-4 modified estrogens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。